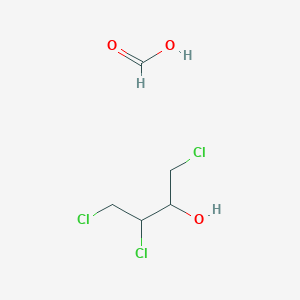

Formic acid;1,3,4-trichlorobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61810-59-1 |

|---|---|

Molecular Formula |

C5H9Cl3O3 |

Molecular Weight |

223.48 g/mol |

IUPAC Name |

formic acid;1,3,4-trichlorobutan-2-ol |

InChI |

InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(7)4(8)2-6;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |

InChI Key |

ORUCQGPKINLQGX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CCl)Cl)O)Cl.C(=O)O |

Origin of Product |

United States |

Formic Acid: Contemporary Research Trajectories

Advanced Synthetic Methodologies and Green Chemical Production of Formic Acid

Recent research into formic acid production has increasingly focused on sustainable and environmentally benign methodologies. These advanced approaches aim to replace conventional fossil fuel-based synthesis routes with processes that utilize renewable feedstocks and promote a circular carbon economy. The development of "green" chemical production pathways is pivotal for enhancing the sustainability of this crucial platform chemical.

The integration of formic acid production into biorefinery frameworks represents a significant advancement in the valorization of biomass. This approach utilizes renewable feedstocks, primarily lignocellulosic biomass and crude glycerol (B35011), to generate formic acid, thereby creating value from agricultural residues and industrial byproducts.

Lignocellulosic biomass, the most abundant form of biomass on Earth, can be converted into formic acid through various strategies, including acid hydrolysis and catalytic oxidation. vupas.eumdpi.com One innovative method involves a combined hydrolysis/oxidation of biomass in the presence of catalysts like diluted sulfuric acid and hydrogen peroxide. nih.gov To enhance the sustainability of this process, greener reactants are being explored. For instance, toxic strong acids can be replaced with carbonic acid, derived from captured carbon dioxide, in a hydrolysis-oxidation system. In one such study, a formic acid yield of 36.18% was achieved from lignocellulosic biomass at 170°C using CO2 and H2O2. rsc.org Another approach combines the use of citric acid with mechanocatalytic depolymerization as a pretreatment step, which has been shown to remarkably improve formic acid yields up to 50.03%. x-mol.net

Glycerol, a major byproduct of biodiesel production, has emerged as a promising feedstock for formic acid synthesis. researchgate.netgoogle.com The conversion of glycerol is often achieved through oxidation processes. Hydrothermal oxidation, for example, using hydrogen peroxide as an oxidant at 250°C, has converted glycerol into formic acid with a yield of 31.0% based on the starting carbon mass. researchgate.netatlantis-press.com Catalytic routes are also being refined to improve efficiency. The use of vanadium-substituted phosphomolybdic acids as catalysts with molecular oxygen as the oxidant allows for high-concentration conversions, producing 3.64 g of formic acid from a 10 g solution of 50% glycerol. google.com Other research has investigated plasma-induced transformation as a novel method for glycerol valorization into formic acid. nih.gov

Bio-oil, produced from the fast pyrolysis of biomass, is another viable biorefinery stream. The aqueous phase of bio-oil can undergo catalytic oxidation using Keggin-type polyoxometalates (H₅PV₂Mo₁₀O₄₀) and molecular oxygen to produce formic acid with high selectivity. researchgate.net This process effectively converts bio-oil components like glycolaldehyde (B1209225) and levoglucosan (B13493) into formic acid. researchgate.net

The table below summarizes various biorefinery-derived methods for formic acid production, highlighting the feedstocks, catalysts, and achieved yields.

| Feedstock | Production Method | Catalyst/Reagents | Temperature (°C) | Pressure | Formic Acid Yield |

| Lignocellulosic Biomass | Hydrolysis-Oxidation | CO₂, H₂O₂ | 170 | 30 bar CO₂ | 36.18% |

| Glycerol | Hydrothermal Oxidation | H₂O₂ | 250 | Not Specified | 31.0% |

| Glucose/Cellulose (B213188) | Catalytic Oxidation | H₅PV₂Mo₁₀O₄₀, Air | 100 | 50 bar air | 52.0% (from Glucose) |

| Aqueous Phase Bio-oil | Catalytic Oxidation | H₅PV₂Mo₁₀O₄₀, O₂ | 90 | 30 bar O₂ | 13.27 g per 100 g bio-oil |

| Lignocellulosic Biomass | Hydrolysis-Oxidation with Mechanocatalysis | Citric Acid, H₂O₂ | Not Specified | Not Specified | 50.03% |

Carbon Capture and Utilization (CCU) technologies that convert CO2 into valuable chemicals like formic acid are at the forefront of sustainable chemistry. researchgate.net These processes not only mitigate greenhouse gas emissions but also provide an alternative, non-fossil-fuel-based route to a key platform chemical. Formic acid is a particularly attractive target for CO2 reduction as it can be achieved through various catalytic methods, including electrochemical and thermo-catalytic pathways. vupas.eu

Electrochemical CO2 reduction (eCO2RR) uses renewable electricity to drive the conversion of CO2 and a hydrogen source (typically water) into formic acid or its conjugate base, formate (B1220265). researchgate.net This method is gaining significant interest as it can be directly powered by intermittent renewable energy sources like solar and wind. kuleuven.be

The process occurs in an electrolyzer, where at the cathode, CO2 is reduced. The efficiency and selectivity of this reaction are highly dependent on the catalyst material. Significant progress has been made in developing catalysts that achieve high Faradaic efficiencies (the percentage of electrons used to make the desired product) for formic acid production. Recent advancements have demonstrated Faradaic efficiencies exceeding 90% at high current densities, with operational stabilities of up to 1,000 hours. kuleuven.be

Catalysts for this process are often based on non-precious metals. Bismuth, tin, and indium have shown high selectivity for formate production. For example, bismuth-based catalysts can achieve Faradaic efficiencies of over 95%. The physical structure of the catalyst also plays a crucial role, with nanostructured materials often exhibiting enhanced performance due to increased surface area and active sites.

A key challenge in eCO2RR is that the process typically yields dilute aqueous solutions of formic acid or formate. kuleuven.be Concentrating these solutions to the commercial standard of 85-99 wt% can be energy-intensive. kuleuven.be However, many emerging applications for formic acid, such as in biorefineries or as a hydrogen carrier, can utilize these diluted streams directly, potentially bypassing the need for costly downstream processing. kuleuven.be

The table below presents a selection of catalyst materials used in the electrochemical reduction of CO2 to formic acid, along with their reported performance metrics.

| Catalyst Material | Electrolyte/Medium | Max. Faradaic Efficiency (%) | Current Density (mA/cm²) |

| Tin (Sn) on Gas Diffusion Electrode | Aqueous KHCO₃ | ~93 | 100 |

| Bismuth (Bi) Nanosheets | Aqueous KHCO₃ | >95 | 18.1 |

| Indium (In) | Aqueous KHCO₃ | ~90 | 5 |

| Palladium (Pd) Nanoparticles | Ionic Liquid/Water | ~96 | 5 |

Thermo-catalytic hydrogenation involves the reaction of CO2 with a hydrogen source, most commonly hydrogen gas (H2), at elevated temperatures and pressures in the presence of a catalyst. researchgate.net This pathway is a well-established method for CO2 valorization and has been extensively studied.

The reaction can be performed in various solvents, including water, organic solvents, or ionic liquids, and typically requires a homogeneous or heterogeneous catalyst. Homogeneous catalysts, often based on ruthenium, rhodium, or iridium complexes with specific ligands, have demonstrated very high activity and selectivity under relatively mild conditions. For instance, ruthenium-based catalysts are known to efficiently hydrogenate CO2 to formic acid in aqueous solutions or organic solvents.

Heterogeneous catalysts are also widely investigated due to their advantages in catalyst separation and recycling. These catalysts often consist of noble metals like palladium (Pd), platinum (Pt), or ruthenium (Ru) supported on high-surface-area materials such as activated carbon, alumina, or titania. The development of catalysts with high activity and long-term stability remains a primary research focus.

The following table summarizes representative catalytic systems for the thermo-catalytic hydrogenation of CO2 to formic acid.

| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Pressure (bar) | Key Findings |

| Homogeneous | RuCl₂(dppe)₂ | Dimethyl sulfoxide | 100 | 80 | High activity and selectivity |

| Homogeneous | [Ir(Cp*)(bpy)Cl]Cl | Water | 60 | 40 | Effective in aqueous media |

| Heterogeneous | Ru/C | Water | 120 | 200 | Stable and recyclable catalyst |

| Heterogeneous | Pd/Al₂O₃ | Triethylamine | 50 | 120 | Forms a stable formate-amine adduct |

The OxFA process is a catalytic oxidation method designed for the direct conversion of biomass, particularly lignocellulose, into formic acid. This process represents a significant pathway for biomass valorization, transforming raw biomass into a valuable platform chemical in a single step. The OxFA process typically employs a polyoxometalate (POM) catalyst, such as a vanadium-substituted Keggin-type heteropolyacid (e.g., H₅PV₂Mo₁₀O₄₀), in an aqueous medium under pressurized oxygen or air. vupas.eu

A key advantage of this method is its ability to process raw, non-food lignocellulosic biomass at relatively low temperatures (70–90°C), which helps to minimize the formation of undesirable byproducts. vupas.eu The catalyst plays a crucial role in selectively oxidizing the carbohydrate fractions (cellulose and hemicellulose) of the biomass to formic acid. Research has shown that under these conditions, glucose (a model compound for cellulose) can be converted to formic acid with yields of approximately 50%. vupas.eu Hemicellulose and lignin (B12514952) are also converted, with reported formic acid yields of 33% and 14%, respectively. vupas.eu

The use of compressed air instead of pure oxygen can make the process more economically viable and safer. Studies have demonstrated that using pressurized air (50 bar) at 100°C can effectively convert glucose and cellulose into formic acid with yields of 52.0% and 35.0%, respectively. vupas.eu This indicates that the OxFA process can be adapted for more cost-effective industrial application.

The process not only produces formic acid but also facilitates the separation of biomass components, as the lignin fraction is largely left as a solid residue that can be recovered and used for other purposes, contributing to a holistic biorefinery concept.

The synthesis of formic acid from simple C1 precursors, such as methanol (B129727), represents a major industrial production route. researchgate.net While traditionally reliant on fossil fuel-derived feedstocks, research is ongoing to develop greener and more efficient oxidation processes. The conventional method is a two-step process involving the carbonylation of methanol to produce methyl formate, followed by the hydrolysis of methyl formate to yield formic acid and regenerate methanol. researchgate.net

Direct oxidation of C1 precursors is an alternative and more direct route. For example, the partial oxidation of methane (B114726), the primary component of natural gas and biogas, to formic acid is an area of active research. This conversion is challenging due to the high stability of the C-H bond in methane and the tendency for over-oxidation to carbon dioxide. Catalytic systems are being developed to achieve higher selectivity for formic acid under milder conditions.

Similarly, the direct catalytic oxidation of methanol to formic acid is being explored. This would offer a more atom-economical pathway than the indirect carbonylation-hydrolysis route. The development of highly selective catalysts that can prevent the further oxidation of formic acid to CO2 is the primary challenge in this area. These catalysts must be able to activate methanol efficiently while limiting the degradation of the desired product.

Laboratory-Scale Organic Synthesis of Formic Acid

Several well-established methods are employed for the synthesis of formic acid on a laboratory scale, each with distinct advantages and procedural nuances.

One of the most common laboratory preparations involves the reaction of oxalic acid with glycerol . In this process, glycerol acts as a catalyst. The mixture is heated, leading to the formation of a glyceryl oxalate (B1200264) intermediate, which then decomposes to yield formic acid and carbon dioxide. The formic acid is subsequently collected by distillation. This method is valued for its relative simplicity and the use of readily available reagents.

Another prevalent method is the hydrolysis of methyl formate . This two-stage process begins with the carbonylation of methanol with carbon monoxide, typically in the presence of a strong base like sodium methoxide, to produce methyl formate. The subsequent hydrolysis of methyl formate, often requiring a large excess of water, yields formic acid and regenerates methanol. While efficient, this method requires careful management of the reaction equilibrium and separation of the products.

The acidolysis of formate salts, such as sodium formate , with a strong mineral acid like sulfuric acid, represents a straightforward approach to producing formic acid. The reaction yields formic acid and a salt byproduct. While simple in principle, the formation of a salt byproduct can be a drawback in some applications.

Additionally, formic acid can be obtained through the hydrolysis of formamide (B127407) . This process typically involves reacting formamide with sulfuric acid to produce formic acid and ammonium (B1175870) sulfate (B86663). A significant consideration for this method is the disposal of the ammonium sulfate byproduct.

More recently, the catalytic oxidation of biomass and its derivatives has emerged as a sustainable route to formic acid. Using catalysts such as heteropoly acids, biomass can be oxidized to formic acid in high yields. This approach is part of a broader effort to produce valuable chemicals from renewable resources.

Interactive Table: Comparison of Laboratory-Scale Synthesis Methods for Formic Acid

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Products | Noteworthy Aspects |

| From Oxalic Acid | Oxalic acid, Glycerol | Heating (100-110°C) | Formic acid, Carbon dioxide | Glycerol acts as a catalyst; a common and traditional lab method. |

| Hydrolysis of Methyl Formate | Methyl formate, Water | Often requires a large excess of water | Formic acid, Methanol | Two-stage process starting from methanol and carbon monoxide. |

| Acidolysis of Formate Salts | Sodium formate, Sulfuric acid | Strong mineral acid | Formic acid, Sodium sulfate | A straightforward acid-base reaction; produces a salt byproduct. |

| Hydrolysis of Formamide | Formamide, Sulfuric acid | Acid-catalyzed hydrolysis | Formic acid, Ammonium sulfate | Generates ammonium sulfate as a byproduct. |

| Oxidation of Biomass | Biomass (e.g., carbohydrates) | Heteropoly acids, Oxygen | Formic acid | A "green" chemistry approach utilizing renewable feedstocks. |

Catalytic Transformations and Reaction Mechanisms of Formic Acid

The catalytic transformation of formic acid is a rich field of study, driven by its potential as a hydrogen storage material and its role in various chemical syntheses. Understanding the mechanisms of these transformations is crucial for designing efficient and selective catalysts.

Formic Acid Decomposition Pathways (Decarboxylation vs. Dehydration Mechanisms)

Formic acid can decompose through two primary, competing pathways: decarboxylation (specifically, dehydrogenation) and dehydration. The selectivity towards one pathway over the other is highly dependent on the reaction conditions and the catalyst employed.

The decarboxylation (dehydrogenation) pathway results in the production of hydrogen (H₂) and carbon dioxide (CO₂):

HCOOH → H₂ + CO₂

This pathway is highly desirable for applications in hydrogen storage and for use in fuel cells, as it produces a clean stream of hydrogen.

The dehydration pathway, on the other hand, yields water (H₂O) and carbon monoxide (CO):

HCOOH → H₂O + CO

The production of carbon monoxide is often undesirable as it can poison catalysts used in fuel cells and other applications.

The choice between these two pathways is influenced by several factors. In the gas phase, the dehydration route is often favored. nih.gov However, in the aqueous phase, particularly under hydrothermal conditions, decarboxylation is the predominant reaction. mdpi.com Water can act as a catalyst, promoting the decarboxylation pathway. rsc.org The presence of acids can catalyze the dehydration reaction, while basic conditions tend to favor decarboxylation. nih.gov The nature of the catalyst, as will be discussed in subsequent sections, plays a critical role in directing the decomposition towards the desired products.

Interactive Table: Comparison of Formic Acid Decomposition Pathways

| Pathway | Products | Desirability for H₂ Production | Favorable Conditions |

| Decarboxylation (Dehydrogenation) | Hydrogen (H₂), Carbon Dioxide (CO₂) | High | Aqueous phase, basic conditions, specific metal catalysts (e.g., Pd, Pt). mdpi.comnih.gov |

| Dehydration | Water (H₂O), Carbon Monoxide (CO) | Low | Gas phase, acidic conditions, certain metal oxide catalysts. nih.govnih.gov |

Heterogeneous Catalysis of Formic Acid Reactions on Metal Surfaces

The decomposition of formic acid on solid metal surfaces is a cornerstone of heterogeneous catalysis research, providing a model reaction for understanding catalyst activity and selectivity. Various metals exhibit distinct behaviors in catalyzing this reaction.

Platinum (Pt) is one of the most active metals for formic acid decomposition, primarily favoring the dehydrogenation pathway to produce H₂ and CO₂. advanceseng.com The reaction mechanism on platinum surfaces is generally understood to involve the dissociative adsorption of formic acid to form a formate intermediate, which then decomposes in the rate-limiting step. researchgate.net However, the surface can be poisoned by CO, which can form under certain conditions, affecting the catalyst's long-term stability. nih.gov

Palladium (Pd) is also highly active and selective for the dehydrogenation of formic acid. acs.org Similar to platinum, the reaction often proceeds through a formate intermediate. The structure of the palladium catalyst, including the presence of different crystal facets or defects, can influence its activity. researchgate.net Bimetallic catalysts, such as Pd-Au, have shown exceptional performance, where the arrangement of the different metal atoms on the surface can be tailored to enhance both activity and selectivity towards dehydrogenation. researchgate.net

Copper (Cu) catalysts are known to be selective for the dehydrogenation of formic acid, producing H₂ and CO₂. scielo.br The reaction mechanism on copper surfaces has been shown to be structure-sensitive, with different crystal facets exhibiting varying activities. scielo.br The decomposition typically proceeds through a formate intermediate, with the dehydrogenation of this intermediate being the rate-determining step. scielo.br

Nickel (Ni) surfaces also catalyze the decomposition of formic acid. The reaction involves the formation of a surface formate ion. nih.gov The decomposition can proceed on sites not covered by the formate ion, and the rate can be influenced by the surface coverage of this intermediate. nih.gov

Interactive Table: Heterogeneous Catalysis of Formic Acid Decomposition on Metal Surfaces

| Metal Catalyst | Primary Decomposition Pathway | Key Intermediates | Noteworthy Aspects |

| Platinum (Pt) | Dehydrogenation (H₂ + CO₂) | Formate | Highly active but can be poisoned by CO. advanceseng.comresearchgate.net |

| Palladium (Pd) | Dehydrogenation (H₂ + CO₂) | Formate, Carboxyl | High activity and selectivity; bimetallic versions (e.g., Pd-Au) show enhanced performance. acs.orgresearchgate.netpku.edu.cn |

| Gold (Au) | Dehydrogenation (H₂ + CO₂) | Formate | Activity is highly dependent on particle size (nanoparticles/clusters are more active); support can influence selectivity. rsc.orgacs.org |

| Copper (Cu) | Dehydrogenation (H₂ + CO₂) | Formate | Structure-sensitive reaction; selective for H₂ and CO₂ production. scielo.br |

| Nickel (Ni) | Dehydrogenation (H₂ + CO₂) | Formate ion | Reaction rate is influenced by the surface coverage of the formate intermediate. nih.gov |

Homogeneous Catalysis for Formic Acid Dehydrogenation

Homogeneous catalysts, typically metal complexes dissolved in a solvent, offer high activity and selectivity for the dehydrogenation of formic acid under mild conditions. Research in this area is driven by the potential for efficient hydrogen production.

Ruthenium (Ru)-based complexes are among the most extensively studied homogeneous catalysts for this reaction. acs.org Many ruthenium catalysts, often featuring phosphine (B1218219) or N-heterocyclic carbene ligands, operate efficiently in aqueous solutions and can achieve high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.netacs.org The catalytic cycle generally involves the formation of a ruthenium-formate species, followed by β-hydride elimination to release H₂ and CO₂. acs.org

Iridium (Ir)-based complexes have also demonstrated exceptional activity for formic acid dehydrogenation. advanceseng.com Catalysts containing the Cp* (pentamethylcyclopentadienyl) ligand are particularly effective, with some systems achieving extremely high TOFs. nih.govacs.org The electronic properties of the ligands attached to the iridium center can be tuned to optimize catalytic performance and stability. acs.orgnih.gov

Iron (Fe)-based catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts. acs.org Pincer-type ligands have been successfully employed to create highly active and stable iron catalysts. In some cases, the addition of a Lewis acid co-catalyst has been shown to dramatically enhance the catalytic activity, leading to very high TONs.

The general mechanism for homogeneous formic acid dehydrogenation involves several key steps: the formation of a metal-formate complex, followed by a rate-determining β-hydride elimination step, and finally the release of H₂ and CO₂. acs.org The presence of additives, such as bases or Lewis acids, can significantly influence the reaction rate by facilitating the formation of the active catalytic species or assisting in the decomposition of intermediates.

Interactive Table: Performance of Selected Homogeneous Catalysts for Formic Acid Dehydrogenation

| Metal Center | Ligand Type | Typical TOF (h⁻¹) | Typical TON | Noteworthy Aspects |

| Ruthenium (Ru) | Phosphines, N-heterocyclic carbenes, Pincer ligands | Up to ~257,000 | >1,000,000 | Often operate in aqueous media; stable and robust. pku.edu.cn |

| Iridium (Ir) | Cp* with N,N'-bidentate ligands | Up to ~487,500 | >2,000,000 | Exceptionally high activity; ligand electronics are crucial. pku.edu.cn |

| Iron (Fe) | Pincer ligands, Tetradentate phosphines | Up to ~9,425 | >92,000 (can reach ~1,000,000 with co-catalyst) | Cost-effective alternative; activity can be enhanced with Lewis acid co-catalysts. acs.org |

Electrocatalytic Oxidation Mechanisms of Formic Acid (Direct and Indirect Pathways)

The electrocatalytic oxidation of formic acid is a key reaction in direct formic acid fuel cells (DFAFCs). The oxidation can proceed through two main pathways on the surface of an electrocatalyst, typically platinum or palladium.

The direct pathway involves the dehydrogenation of formic acid to produce CO₂ and two protons and two electrons, without the formation of a strongly adsorbed intermediate:

HCOOH → CO₂ + 2H⁺ + 2e⁻

This pathway is highly desirable as it leads to efficient energy conversion.

HCOOH → CO_ads + H₂O CO_ads + H₂O → CO₂ + 2H⁺ + 2e⁻

The prevalence of one pathway over the other depends on the electrocatalyst material, the electrode potential, and the surface structure.

Platinum (Pt) has been extensively studied for formic acid oxidation. On Pt surfaces, both the direct and indirect pathways can occur. The formation of CO_ads via the indirect pathway is a major cause of catalyst deactivation.

Palladium (Pd) is known to favor the direct pathway for formic acid oxidation, making it a more promising catalyst for DFAFCs. The lower tendency of Pd to form strongly adsorbed CO compared to Pt contributes to its higher activity and stability.

Research efforts in this area are focused on developing novel electrocatalysts, such as bimetallic and nanostructured materials, that can promote the direct pathway and inhibit the formation of poisoning intermediates like CO.

Interactive Table: Comparison of Direct and Indirect Pathways for Electrocatalytic Formic Acid Oxidation

| Pathway | Key Reaction | Intermediate | Impact on Fuel Cell Performance | Favored by |

| Direct | Dehydrogenation (HCOOH → CO₂ + 2H⁺ + 2e⁻) | None (or weakly adsorbed species) | High efficiency, stable operation | Palladium-based catalysts |

| Indirect | Dehydration followed by oxidation (HCOOH → CO_ads → CO₂) | Adsorbed Carbon Monoxide (CO_ads) | Catalyst poisoning, reduced efficiency | Platinum-based catalysts (can occur alongside the direct pathway) |

Formic Acid as a Hydrogen Donor in Transfer Hydrogenation

Formic acid is an effective and widely used hydrogen donor in transfer hydrogenation reactions. This process involves the transfer of hydrogen from a donor molecule (in this case, formic acid) to an acceptor molecule, typically an unsaturated compound, in the presence of a catalyst.

This method offers a convenient alternative to using high-pressure hydrogen gas, making it safer and more practical for many laboratory and industrial applications. The decomposition of formic acid to H₂ and CO₂ provides the in-situ source of hydrogen for the reduction.

A common application of formic acid in transfer hydrogenation is the reduction of aldehydes and ketones to their corresponding alcohols. It is also used in the reductive amination of carbonyl compounds to form amines, a reaction known as the Leuckart-Wallach reaction.

The catalysts for these reactions can be either homogeneous or heterogeneous. Homogeneous catalysts, such as ruthenium and iridium complexes, are often highly efficient. Heterogeneous catalysts, including palladium on carbon (Pd/C), are also widely used and offer the advantage of easy separation from the reaction mixture.

Acceptor + HCOOH --(Catalyst)--> Reduced Product + CO₂

The use of formic acid as a hydrogen donor is a valuable tool in organic synthesis, providing a mild and efficient method for a variety of reduction reactions.

Formylation and Addition Reactions Mediated by Formic Acid

Formic acid serves as a versatile and sustainable C1 source for formylation reactions, particularly the N-formylation of amines to produce formamides. acs.org Formamides are crucial intermediates in organic synthesis, acting as protecting groups for amines, precursors for isocyanides, and intermediates for producing monomethylated amines. scispace.com Research has demonstrated that formic acid can effectively function as a carbonyl source for N-formylation under catalyst-free conditions, offering a sustainable alternative to traditional, often toxic or expensive, formylating agents like acetic formic anhydride (B1165640) or chloral. acs.orgscispace.com

The catalyst-free N-formylation of various amines using formic acid has been shown to yield good to excellent results. acs.org For instance, a range of aromatic and aliphatic primary and secondary amines can be converted to their corresponding formamides with high yields. acs.orgresearchgate.net One sustainable protocol involves heating the amine with formic acid, which acts as both the reagent and a catalyst, to produce formamides in moderate to superior yields. acs.org This methodology has been successfully applied to diverse substrates, including heterocyclic amines and the selective monoformylation of primary amines. acs.org Another practical approach uses aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove the water produced, leading to excellent yields without the need for strictly anhydrous conditions. scispace.com

In addition to catalyst-free methods, various catalysts have been employed to enhance the efficiency of formic acid-mediated formylation. Lewis acids like ZnO and indium have been reported to catalyze the N-formylation of amines with formic acid, often under solvent-free conditions. nih.gov

Formic acid also plays a crucial role as a reductant in addition reactions, most notably in reductive amination. The Leuckart-Wallach reaction, a classic method for amine synthesis, utilizes formic acid or its derivatives to reductively aminate carbonyl compounds. mdpi.com In this reaction, formic acid serves as a hydride ion supplier. mdpi.com More contemporary research has focused on metal-free reductive amination of ketones with amines using formic acid as the reductant, catalyzed by agents such as BF₃⋅Et₂O. bohrium.comrsc.org This method is effective for a broad range of primary and secondary amines and various ketones. bohrium.com Furthermore, formic acid has been used as a hydrogen donor in one-pot reductive amination of aldehydes with nitroarenes, employing heterogeneous catalysts like AgPd alloy nanoparticles. acs.orgrsc.org

| Reaction Type | Substrates | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| N-Formylation | Primary/Secondary Amines | Formic Acid (catalyst-free) | Sustainable C1 source; high yields for various amines. | acs.orgacs.org |

| N-Formylation | Aromatic/Aliphatic Amines | Aqueous 85% Formic Acid / Toluene | Practical procedure, no need for anhydrous conditions, selective N-formylation. | scispace.com |

| N-Formylation | Aromatic/Primary/Secondary Amines | Formic Acid / ZnO | Lewis acid catalysis; solvent-free conditions. | nih.gov |

| Reductive Amination (Leuckart-Wallach Type) | Ketones, Amines | Formic Acid / BF₃⋅Et₂O | Metal-free catalysis; broad substrate scope. | bohrium.comrsc.org |

| Reductive Amination | Aldehydes, Nitroarenes | Formic Acid / AgPd Nanoparticles | Heterogeneous catalysis; one-pot synthesis of secondary amines. | rsc.org |

Biochemical Pathways and Microbial Metabolism of Formate

Formate is a key one-carbon (1C) intermediate in the metabolism of most organisms, produced from a variety of metabolic sources. nih.govnih.gov In mammalian cells, the non-essential amino acid serine is a major source of formate. nih.govnih.gov Through the action of serine hydroxymethyltransferase (SHMT), serine is catabolized to glycine (B1666218), with the one-carbon unit being transferred to tetrahydrofolate (THF). nih.govresearchgate.net This process, occurring in both the mitochondria and cytoplasm, can lead to the release of formate, particularly from the mitochondria. rupress.orgresearchgate.net

Other sources of formate in mammals include the catabolism of glycine, choline, methionine, tryptophan, and methanol. nih.gov For instance, methanol, which can be a byproduct of gut microbiome metabolism, is metabolized in the liver to formaldehyde (B43269) and subsequently to formate. nih.gov

In anaerobic microbial systems, two primary pathways for formate production are prominent. One is the reduction of carbon dioxide (CO₂) catalyzed by the enzyme formate dehydrogenase (FDH). nih.gov The other major route is the cleavage of pyruvate (B1213749), the end product of glycolysis, by pyruvate formate-lyase (PFL). nih.gov This reaction splits pyruvate into formate and acetyl-CoA and is crucial for anaerobic metabolism in many bacteria. nih.gov

Once produced, formate is integrated into the central one-carbon metabolic network, primarily through the folate cycle. nih.gov It is the only non-tetrahydrofolate (THF)-linked intermediate in this network. nih.gov The key entry point for formate into the folate-dependent 1C pathway is its ATP-dependent ligation to THF, a reaction catalyzed by the enzyme formate-tetrahydrofolate ligase (FTL). frontiersin.orgwikiwand.comwikipedia.org This reaction produces 10-formyl-THF. wikiwand.comyeastgenome.org

10-formyl-THF is a crucial donor of one-carbon units for essential biosynthetic pathways. nih.gov Its primary functions include providing the carbon atoms for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. nih.gov It also participates in the formylation of initiator methionyl-tRNA in bacteria and organelles. frontiersin.org Mitochondrial formate production and its subsequent export to the cytoplasm serve to connect the mitochondrial and cytosolic folate pools, ensuring the distribution of one-carbon units for various cellular processes. rupress.org

Microorganisms capable of utilizing formic acid (formate) as a sole source of carbon and energy are known as formatotrophs. wikipedia.org These microbes play a significant role in biogeochemical cycles. The assimilation and dissimilation of formate involve several key metabolic pathways and enzymes.

Dissimilation (Oxidation): Many microbes oxidize formate to CO₂ to generate energy. This reaction is catalyzed by formate dehydrogenase (FDH), an enzyme that transfers electrons from formate to an electron acceptor, such as NAD⁺, a cytochrome, or ferredoxin. wikipedia.orgoup.com This oxidation is a vital step in energy production for many anaerobic and aerobic microorganisms. oup.comjksus.org For example, in E. coli, formate oxidation is linked to anaerobic nitrate (B79036) respiration. wikipedia.org

Assimilation (Fixation): For growth on formate, microbes must assimilate it into cellular biomass. Several natural pathways exist for this purpose:

Wood-Ljungdahl Pathway (Reductive Acetyl-CoA Pathway): Used by many anaerobic bacteria (acetogens), this pathway reduces CO₂ (which can be formed from formate oxidation) to a methyl group and combines it with another molecule of CO (also potentially from formate) and coenzyme A to form acetyl-CoA. wikipedia.orgwikiwand.com Acetyl-CoA is a central metabolic precursor for biosynthesis. Key enzymes include formate dehydrogenase, formate-tetrahydrofolate ligase, and acetyl-CoA synthase. wikipathways.orgresearchgate.net Some gut acetogens like Blautia species possess a functional Wood-Ljungdahl pathway that utilizes formate directly. nih.gov

Serine Cycle: Employed by some methylotrophs, this pathway assimilates formate (or formaldehyde derived from it) by combining it with glycine to form serine. The serine is then converted to other cellular components. researchgate.net

Reductive Glycine Pathway: This pathway involves the conversion of formate into glycine, which then enters central metabolism. researchgate.net

Due to the slow growth of many natural formatotrophs and the lack of genetic tools for their manipulation, significant research has focused on engineering industrially relevant microorganisms like Escherichia coli and Saccharomyces cerevisiae to utilize formic acid. researchgate.netnih.gov This has led to the development of synthetic formatotrophs through the design and implementation of novel, "new-to-nature" metabolic pathways. nih.govnih.gov

The goal of these synthetic pathways is to convert formate into a central metabolic intermediate, such as pyruvate or acetyl-CoA, with high carbon and energy efficiency. acs.org Several innovative strategies have been developed:

Reductive Glycine Pathway (rGly): This synthetic, oxygen-tolerant pathway is considered one of the most efficient for formate assimilation. nih.gov It has been successfully engineered into E. coli, enabling the organism to grow on formate as a sole carbon source. nih.gov

Synthetic Acetyl-CoA (SACA) Pathway: This pathway was designed to produce one molecule of acetyl-CoA from two molecules of formate. It involves the synthesis of formaldehyde from formate, followed by the formation of glycolaldehyde and ultimately acetyl-CoA. nih.gov

Formolase (Fls) Pathway: This pathway also aims to produce a C2 intermediate from formate. However, the low activity of the key enzyme, formolase, has been a major drawback for in vivo applications. nih.gov

Synthetic Homoserine Cycle: This cycle is designed to be more energy-efficient than other pathways, producing one acetyl-CoA from two formate molecules while consuming less ATP and NADH. nih.gov

These rational metabolic engineering approaches are often combined with adaptive laboratory evolution (ALE) to optimize the engineered strains for faster growth and higher biomass yield on formate. nih.govnih.gov

| Pathway Name | Key Intermediate(s) | End Product | Key Features | Reference |

|---|---|---|---|---|

| Reductive Glycine Pathway (rGly) | Glycine, Serine | Pyruvate | Oxygen-tolerant; highly efficient; successfully engineered in E. coli. | nih.gov |

| Synthetic Acetyl-CoA (SACA) Pathway | Formaldehyde, Glycolaldehyde | Acetyl-CoA | Converts 2 formate to 1 acetyl-CoA; requires ATP and NADH. | nih.gov |

| Formolase (Fls) Pathway | Formaldehyde, Dihydroxyacetone (DHA) | DHAP | Low enzyme activity of formolase is a major limitation. | nih.gov |

| Synthetic Homoserine Cycle | Formaldehyde, Acetaldehyde | Acetyl-CoA | More energy-efficient than the modified serine cycle. | nih.gov |

Formic acid and its salts are widely used as feed additives in livestock production, particularly for pigs and poultry, to improve gut health and growth performance. nih.govdntb.gov.uafrontiersin.org Their primary mechanism of action is through the modulation of the gastrointestinal (GI) microbiome. researchgate.net

As an organic acid, formic acid has well-documented antimicrobial properties. frontiersin.org It can reduce the pH of the upper GI tract and can also penetrate the bacterial cell wall in its undissociated form. researchgate.net Once inside the more alkaline cytoplasm of the bacterium, the acid dissociates, lowering the internal pH and disrupting cellular functions, ultimately inhibiting or killing the bacterium.

Research has shown that formic acid can selectively inhibit the growth of pathogenic bacteria while having less of an effect on beneficial microbes. nih.gov

Pathogen Inhibition: Studies have consistently demonstrated that formic acid is effective at reducing the populations of pathogens like Salmonella species and coliform bacteria (such as enterotoxigenic E. coli) in the GI tract of pigs and poultry. nih.govfrontiersin.org

Beneficial Bacteria: The effect on beneficial bacteria, such as Lactobacilli, is less consistent. Some studies report no negative impact on lactobacilli counts, while others have noted a reduction, particularly when formic acid is used in blends with other organic acids. nih.gov

Environmental and Atmospheric Chemistry of Formic Acid

Formic acid (HCOOH) is the most abundant carboxylic acid in the Earth's atmosphere, playing a significant role in atmospheric chemistry, precipitation acidity, and the formation of secondary organic aerosols. acs.orgcopernicus.orgcopernicus.org Its ubiquitous presence and complex lifecycle, involving various sources, sinks, and multiphase chemistry, make it a subject of extensive research. nih.govchemistryviews.org

Atmospheric concentrations of formic acid exhibit considerable variability depending on location, season, and time of day. In remote marine air, average concentrations can be around 1.4 ppb, while in urban areas like Los Angeles, they can range from 2.7 to 5.8 ppb on average. thesalmons.org Summertime boundary layer concentrations in regions such as the US Southeast can average several parts-per-billion, with measurements near the surface around 2.5 ppb, decreasing to 0.25–0.7 ppb in the free troposphere. copernicus.orgcopernicus.org Peak 10-hour average concentrations as high as 40 ppb have been observed in areas downwind of urban centers. thesalmons.org

Satellite measurements, such as those from the Infrared Atmospheric Sounding Interferometer (IASI), have provided a global view of formic acid distribution, revealing similar abundance, distributions, and seasonality to acetic acid, which points to major common sources. aeris-data.fr These satellite observations, along with data from ground, ship, and aircraft campaigns, show that formic acid concentrations are generally underestimated by atmospheric models, particularly in the Northern midlatitudes. nih.govcopernicus.org The highest concentrations are often observed over tropical and boreal forests, reflecting large biogenic sources. aeronomie.be Spatially, concentrations tend to increase from coastal areas to inland, traffic-dense, and downwind locations. thesalmons.org Seasonally, concentrations often peak during the summer photochemical smog season in polluted environments, indicative of photochemical production. acs.orgthesalmons.org

Table 1: Atmospheric Concentrations of Formic Acid in Various Environments

| Environment | Average Concentration (ppb) | Peak Concentration (ppb) | Reference |

|---|---|---|---|

| Remote Marine Air | 1.4 | - | thesalmons.org |

| Los Angeles Urban Area | 2.7 - 5.8 | - | thesalmons.org |

| US Southeast (Summertime Boundary Layer) | ~2.5 (near surface) | - | copernicus.org |

| Downwind of Los Angeles (Tehachapi) | 18 (10-h average) | 40 (10-h average) | thesalmons.org |

| Yokohama, Japan (Urban) | 3.1 - 12.5 (30-min average) | - | thesalmons.org |

| Boston, USA (Urban) | 1.8 - 14.8 (6-h average) | - | thesalmons.org |

The atmospheric budget of formic acid is composed of direct emissions (primary sources) and in-situ chemical production (secondary sources). nih.gov Current models often underestimate formic acid concentrations, suggesting that its sources are not fully understood or quantified. copernicus.orgchemistryviews.orgaeronomie.be

Biogenic Sources: A significant portion of atmospheric formic acid is biogenic in origin. aeronomie.be Direct emissions from vegetation and soil contribute to its atmospheric load. nih.gov However, the dominant source is believed to be the secondary formation from the photochemical oxidation of biogenic volatile organic compounds (BVOCs), particularly isoprene (B109036) and terpenoids, released by plants. nih.govaeronomie.be The oxidation of isoprene is considered a predominant source of formic acid. copernicus.orgresearchgate.net Satellite data indicates that about 90% of the formic acid produced annually is biogenic, with tropical and boreal forests being major source regions. aeronomie.be

Anthropogenic Sources: Direct anthropogenic emissions stem from biomass burning, biofuel and fossil fuel combustion, and vehicle emissions. nih.govaeris-data.frcopernicus.org Biomass burning, especially residual smoldering combustion, is a major driver of formic acid seasonality in the tropics. aeris-data.fr In urban areas, vehicle emissions are a notable primary source. copernicus.org Secondary formation from anthropogenic precursors also occurs, such as the oxidation of acetylene. nih.gov

Secondary Formation: The majority of formic acid is produced through the photochemical oxidation of various precursors in the atmosphere. copernicus.orgnih.gov A recently identified and crucial secondary formation pathway involves the multiphase chemistry of formaldehyde. chemistryviews.orgnih.gov Formaldehyde hydrates in cloud droplets to form methanediol (B1200039), which can then be oxidized by OH radicals to produce formic acid. chemistryviews.orgucar.edu This pathway, particularly the outgassing of methanediol from warm cloud droplets followed by gas-phase oxidation, is thought to produce significantly more formic acid than all other previously known chemical sources combined, potentially reconciling the discrepancy between models and observations. chemistryviews.orgnih.gov The aging of organic aerosols has also been proposed as a substantial secondary source. nih.gov

Table 2: Estimated Global Sources of Formic Acid

| Source Category | Contribution | Key Precursors/Processes | Reference |

|---|---|---|---|

| Primary Sources | Direct emissions account for a smaller fraction. | Biomass burning, biofuel/fossil fuel combustion, soil and vegetation emissions. | nih.gov |

| Secondary Sources | Dominate the global budget. | Photochemical oxidation of isoprene, monoterpenes, and other BVOCs. | nih.govaeronomie.be |

| Multiphase processing of formaldehyde via methanediol in clouds. | chemistryviews.orgnih.gov | ||

| Oxidation of anthropogenic precursors like acetylene. | nih.gov | ||

| Aging of organic aerosols. | nih.gov |

The primary removal mechanisms for atmospheric formic acid are wet and dry deposition. copernicus.orgnih.gov These processes contribute to its relatively short atmospheric lifetime, which is estimated to be around two to four days. chemistryviews.orgcopernicus.orgnoaa.gov

Wet Deposition: Due to its high solubility in water, formic acid is efficiently scavenged from the atmosphere by precipitation (rain, clouds, fog). copernicus.org This process is a major sink and is a key reason for its contribution to acid rain. copernicus.org

Dry Deposition: Formic acid is also removed from the atmosphere through direct deposition onto surfaces like vegetation, soil, and water bodies. copernicus.org The efficiency of this process can be influenced by surface characteristics and atmospheric conditions. copernicus.orgcopernicus.org

Photochemical Oxidation: Formic acid can be oxidized in the gas phase by hydroxyl (OH) radicals. However, this process is relatively slow, with an estimated lifetime of about 25 days in the free troposphere, making it a less dominant sink compared to deposition. copernicus.org In the aqueous phase within clouds, reactions with OH radicals can both produce and destroy formic acid. nasa.gov

Uptake on Dust: Irreversible uptake of formic acid onto mineral dust particles is considered a minor sink in the global budget. copernicus.orgcopernicus.org

The representation of deposition processes in atmospheric models is a key area of uncertainty, and biases in these representations could mean that the missing source of formic acid is even larger than currently estimated. copernicus.orgcopernicus.org

Formic acid exists in the atmosphere in both the gas and particle (aerosol) phases. Its partitioning between these two phases is a crucial process that affects its atmospheric lifetime, transport, and impact on aerosol properties. acs.orgnsf.gov Generally, formic acid is dominated by the gas phase, with the particulate fraction being relatively small. acs.org For instance, in a suburban area of East China, the average particulate fraction was found to be 12.5 ± 4.9%. acs.org

The partitioning process is influenced by several factors:

Aerosol Water Content and pH: The partitioning of formic acid is strongly linked to the amount of liquid water present in aerosols and the aerosol's pH. acs.orgresearchgate.net As a weak acid, its partitioning into the aqueous phase of aerosols is enhanced by higher pH and greater aerosol water content. researchgate.net

Temperature: Lower temperatures can lead to a higher fraction of formic acid in the condensed phase due to reduced vapor pressure. researchgate.net

Organic Phase Partitioning: In addition to partitioning into the aqueous phase, formic acid can also partition into the organic phase of aerosols, particularly in colder seasons when aerosol water content may be lower. acs.org

Thermodynamic models often underestimate the concentration of particulate formic acid, suggesting that our understanding of the partitioning process is incomplete. acs.org Factors not always accounted for in models, such as the formation of organic salts and the unique chemical environment at the gas-aerosol interface, may play a significant role. acs.orgnsf.gov Due to its amphiphilic nature, formic acid tends to accumulate at the gas-aerosol interface, which can reduce the surface tension of the particle and affect cloud formation. nsf.govbohrium.com

Formic acid is a major contributor to the acidity of precipitation, especially in remote and non-urban areas where the influence of strong mineral acids (like sulfuric and nitric acid) is less pronounced. copernicus.orgthesalmons.orgaeronomie.be Along with acetic acid, it can account for over 60% of the free acidity in precipitation in these remote regions. copernicus.org Even in more polluted environments, its contribution can exceed 30%. copernicus.org

The presence of formic acid in the atmosphere facilitates the nucleation of cloud droplets, which ultimately fall as rain. chemistryviews.orgucar.edu Its high solubility allows it to be efficiently incorporated into cloud water, where it dissociates and releases hydrogen ions (H+), thereby lowering the pH of the cloud water and subsequent precipitation. copernicus.orgnih.gov An increase in the atmospheric burden of formic acid, as suggested by recent findings of a large missing source, leads to a reduction in the pH of clouds and rainwater. nih.gov For example, the larger formic acid emissions from forests are estimated to reduce rainwater pH by 0.25–0.5 over boreal forests during the summer. aeronomie.be

Computational and Theoretical Investigations of Formic Acid

Computational and theoretical studies have provided significant insights into the fundamental chemical properties and reaction dynamics of formic acid. These investigations complement experimental work and help to elucidate complex mechanisms at a molecular level.

Decomposition and Dissociation: The thermal decomposition of formic acid is a key area of theoretical study, particularly concerning its potential as a hydrogen storage material. nih.gov Formic acid can decompose through two main pathways: dehydrogenation (HCOOH → H₂ + CO₂) and dehydration (HCOOH → H₂O + CO). nih.gov Although dehydrogenation is thermodynamically more favorable, dehydration is often the major pathway. nih.gov Theoretical studies using graph theory have explored the chemical reaction networks to understand the factors controlling these competing processes. nih.gov Computational studies have also investigated the photodissociation dynamics of formic acid, identifying various pathways on its ground and excited state potential energy surfaces that lead to products like CO, CO₂, H₂O, and H₂. nih.gov These studies have examined the role of roaming mechanisms and conformational isomerism (cis- vs. trans-formic acid) in determining the branching ratios of the products. nih.gov

Catalytic and Surface Chemistry: Density Functional Theory (DFT) is widely used to study the adsorption and dissociation of formic acid on various catalytic surfaces, including metals (like Pt, Pd, Au) and metal oxides. researchgate.netacs.org These studies are crucial for understanding its role in electrocatalysis, particularly for formic acid fuel cells. rsc.org Theoretical models have been used to evaluate reaction pathways for formic acid oxidation on platinum electrodes, revealing complex, potential-dependent mechanisms that help to rationalize conflicting experimental observations. acs.org These calculations provide detailed information on the energies and structures of intermediates and transition states under different environmental conditions, such as the presence of a water layer. acs.org

Reaction Mechanisms: Computational chemistry is employed to investigate the mechanisms of formic acid formation and reaction in the atmosphere. For example, theoretical calculations have supported the importance of the reaction between formic acid and the hydroxyl radical (OH), suggesting a negative temperature dependence for this reaction. nih.gov These theoretical insights are essential for refining the chemical mechanisms used in atmospheric models.

Density Functional Theory (DFT) Studies on Formic Acid Adsorption Phenomena

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the adsorption of formic acid on various surfaces at the atomic level. These studies provide fundamental insights into interfacial chemistry, which is crucial for applications in catalysis, corrosion, and environmental science.

Recent DFT studies have explored the adsorption behavior of formic acid on hydro-garnet compounds, which are considered promising adsorbents for humic acid from aqueous environments. acs.orgnih.gov Since humic acid is a complex mixture, formic acid is often used as a model molecule in these computations due to its carboxylic acid functional group and manageable computational cost. acs.orgnih.gov Research indicates that the adsorption energies of formic acid on hydro-garnets are lower (more stable) compared to other materials like platinum and kaolinite, suggesting a strong affinity. acs.orgnih.gov Furthermore, by adjusting the composition of the hydro-garnet, specifically the ratio of silicate (B1173343) to hydroxide (B78521) groups, it is possible to achieve selective adsorption of formic acid over water molecules. acs.orgnih.gov

The adsorption and subsequent decomposition of formic acid on metal surfaces are also areas of active research. A study on the Cu(111) surface highlighted the importance of including van der Waals (vdW) corrections in DFT calculations to accurately predict adsorption energies. aip.orgresearchgate.net Standard DFT functionals like the Perdew-Burke-Ernzerhof (PBE) functional were found to underestimate the adsorption energy, while vdW-inclusive functionals provided results in better agreement with experimental data. aip.orgresearchgate.net These studies also investigate the energetics of different adsorption configurations, such as parallel, CH-perpendicular, and OH-perpendicular orientations of the formic acid molecule relative to the copper surface. aip.orgresearchgate.net

Table 1: Comparison of Formic Acid Adsorption Energies on Various Surfaces

| Adsorbent Surface | Computational Method | Key Finding |

|---|---|---|

| Hydro-garnet compounds | First-principles DFT | Lower (more stable) adsorption energies compared to platinum and kaolinite. acs.orgnih.gov |

| Cu(111) | DFT with vdW corrections (PBE-D2, vdW-DFs) | Standard PBE functional underestimates adsorption energy; vdW corrections are crucial for accurate results. aip.orgresearchgate.net |

Quantum Chemical Calculations of Formic Acid Decomposition and Reaction Mechanisms

Quantum chemical calculations have been instrumental in elucidating the complex mechanisms of formic acid decomposition. These theoretical studies provide detailed energetic landscapes of the reaction pathways, helping to understand how formic acid breaks down under different conditions.

The unimolecular decomposition of formic acid is known to proceed through two main channels: dehydration to produce carbon monoxide (CO) and water (H₂O), and decarboxylation to yield carbon dioxide (CO₂) and hydrogen (H₂). nycu.edu.tw Computational studies have shown that the dehydration pathway, originating from the Z conformer of formic acid, is generally the dominant route, while decarboxylation from the E conformer is less favorable. nycu.edu.tw The calculated rate constants and the CO/CO₂ product ratio from these studies show good agreement with experimental data. nycu.edu.tw

The influence of catalysts, particularly water, on the decomposition mechanism has also been a focus of quantum chemical investigations. It has been found that water molecules can significantly lower the activation energies for both dehydration and decarboxylation. nih.gov Interestingly, while dehydration is the major pathway in the gas phase without a catalyst, the presence of water, either in the gas phase or in an aqueous environment, shifts the preference towards the decarboxylation channel. nih.gov

Recent photolysis experiments have suggested the involvement of a "roaming" mechanism in the CO-forming pathway of formic acid decomposition. acs.org Computational studies using direct dynamics simulations are being employed to investigate the dynamic features of these and other dissociation pathways on the ground state potential energy surface. acs.org These simulations can track the movement of atoms during the reaction, providing a more complete picture than static calculations of reaction barriers.

Molecular Dynamics Simulations and Free-Energy Landscape Analysis for Formic Acid Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of formic acid systems, including their interactions with other molecules and their conformational changes over time. A key aspect of analyzing these complex simulations is the construction of a free-energy landscape (FEL). plos.orgnih.gov The FEL provides a map of the stable and metastable states of a system and the energy barriers between them, which is essential for understanding chemical processes like isomerization and aggregation. plos.org

MD simulations have been used to study the adsorption of water on formic acid aggregates across a range of temperatures relevant to tropospheric conditions. researchgate.net These simulations reveal a threshold temperature that depends on the water content. researchgate.net Below this temperature, water molecules adsorb onto a solid formic acid grain. researchgate.net Above it, liquid-like mixed aggregates of formic acid and water are formed. researchgate.net This has implications for the role of formic acid in atmospheric aerosol formation and cloud condensation.

The analysis of MD trajectories to generate a FEL often involves techniques like Principal Component Analysis (PCA) and structural clustering. nih.gov PCA helps to reduce the dimensionality of the complex motions within the simulation, identifying the most significant collective movements. nih.gov By plotting the free energy as a function of these principal components, a visual representation of the energy landscape can be created, showing the various conformational basins and the transition paths between them. plos.orgreadthedocs.io This integrated approach allows researchers to identify the most representative structures and understand the dynamics of the system. nih.gov

Computational Design and Optimization of Formic Acid Catalysts

Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for reactions involving formic acid, such as its decomposition for hydrogen storage or its synthesis from CO₂ reduction. researchgate.netpnnl.gov These computational approaches enable the screening of new catalyst materials and the development of a deeper understanding of what makes a catalyst effective at the atomic level. pnnl.gov

First-principles calculations, based on DFT, are used to elucidate the reaction mechanisms of CO₂ reduction to formic acid on various catalyst surfaces, such as those based on nickel. researchgate.net These studies can identify the origin of catalyst poisoning, for instance by carbon monoxide, and propose strategies to mitigate it. researchgate.net By establishing design criteria based on the calculated energetics of reaction intermediates, computational screening can identify promising new catalyst compositions, such as near-surface alloys, that exhibit high selectivity and reactivity. researchgate.net

For the decomposition of formic acid, DFT and microkinetic modeling are combined to study reaction trends across different transition metal surfaces. wisc.edu This allows for the identification of key descriptors that correlate with catalytic activity and selectivity. Microkinetic modeling has been used to understand the performance of platinum catalysts for formic acid decomposition. acs.orgnih.gov These computational tools are not only used to understand existing catalysts but also to predict the performance of new materials, guiding experimental efforts. acs.orgnih.gov For example, computational studies have explored the use of ruthenium nanoparticles and single-atom alloys as potential catalysts. nih.govnih.gov

Table 2: Computational Approaches in Formic Acid Catalyst Design

| Catalytic Process | Computational Method | Objective and Findings |

|---|---|---|

| CO₂ Reduction to Formic Acid | First-principles calculations (DFT) | Elucidate reaction mechanisms on Ni-based catalysts, understand CO poisoning, and screen for novel near-surface alloys with high selectivity. researchgate.net |

| Formic Acid Decomposition | DFT, Microkinetic Modeling | Study trends on transition metal surfaces, understand performance of Pt catalysts, and guide the design of new catalysts like single-atom alloys. wisc.eduacs.orgnih.gov |

| Selective Hydrogenation | DFT calculations | Understand the adsorption of formic acid on Ru nanoparticles to develop adaptive catalytic systems. nih.gov |

Advanced Analytical Methodologies for Formic Acid

Chromatographic Techniques for Formic Acid Determination (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the determination of formic acid in various matrices. ukm.myresearchgate.net

In HPLC, formic acid can be analyzed using a C18 column with a mobile phase that is often a dilute aqueous solution of an acid like sulfuric acid or, in many cases, just water. ukm.mychromforum.org Detection is typically achieved using a UV detector at a low wavelength, around 210 nm. chromforum.org One of the challenges in HPLC analysis of simple organic acids is their poor retention on standard reversed-phase columns. To address this, specialized columns designed for organic acid analysis or mixed-mode columns that combine reversed-phase and anion-exchange mechanisms can be employed. chromforum.org

Formic acid is a very common mobile phase additive in reversed-phase LC-MS, particularly for analyses in positive ionization mode. researchgate.netuniud.it It helps to control the pH of the mobile phase and provides a source of protons to facilitate the formation of protonated molecular ions ([M+H]⁺), which are readily detected by the mass spectrometer. researchgate.netuniud.it The use of a low concentration of formic acid (e.g., 0.1%) can also improve the peak shape of other analytes in the separation. researchgate.net However, it's important to note that formic acid can sometimes cause ion suppression in negative ionization mode. researchgate.netuniud.it

Table 3: Common Parameters in Chromatographic Analysis of Formic Acid

| Technique | Stationary Phase (Column) | Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | C18, specialized organic acid columns, or mixed-mode WAX-1 | Dilute aqueous acid (e.g., 0.005 N H₂SO₄) or water | UV (approx. 210 nm) or conductivity detector ukm.mychromforum.org |

| LC-MS | Reversed-phase (e.g., C18) | Aqueous solution with formic acid (e.g., 0.1%) and an organic modifier (e.g., acetonitrile (B52724) or methanol) | Mass Spectrometry (often in positive electrospray ionization mode) researchgate.net |

Spectroscopic Detection Approaches for Formic Acid

While often coupled with chromatographic separation, spectroscopic methods can also be used for the detection and quantification of formic acid.

UV-Vis spectroscopy is a common detection method in HPLC, as mentioned previously. The carboxyl group in formic acid absorbs UV light at low wavelengths, typically between 204-220 nm. researchgate.net This principle can be used to quantify the concentration of formic acid in a sample after it has been separated from other components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing formic acid, especially for detecting trace amounts in complex matrices like pharmaceutical excipients. nih.gov Since formic acid itself is not ideal for direct GC analysis, a derivatization step is often employed. For example, formic acid can be converted to ethyl formate by reacting it with acidified ethanol. nih.gov This more volatile derivative can then be readily separated by GC and detected with high specificity and sensitivity using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced quantification. nih.gov The limit of quantitation for formic acid using this headspace GC-MS method can be as low as 0.5 parts per million (ppm). nih.gov

Innovative Sample Preparation and Extraction Methods for Formic Acid Analysis

The accurate analysis of formic acid, especially at trace levels, necessitates effective sample preparation and extraction techniques to concentrate the analyte and remove interfering matrix components. Innovations in this area have focused on improving efficiency, reducing solvent consumption, and enhancing sensitivity.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that has been successfully applied to the analysis of formic acid. nih.gov SPME utilizes a coated fiber to extract and concentrate analytes from a sample. For formic acid, which is a volatile compound, headspace SPME is often employed, where the fiber is exposed to the vapor phase above the sample. This method combines sampling, isolation, and enrichment into a single step, offering a sensitive and efficient alternative to traditional extraction methods. The use of an internal standard, such as [13C]formic acid, in conjunction with SPME and gas chromatography-mass spectrometry (GC-MS) allows for precise quantification. nih.gov

Derivatization is another crucial technique, particularly for gas chromatography (GC) analysis. Formic acid, being a polar carboxylic acid, exhibits low volatility and can interact with the GC column, leading to poor chromatographic performance. colostate.edulibretexts.org Derivatization chemically converts formic acid into a more volatile and less polar derivative, typically an ester. colostate.edulibretexts.org This process, known as esterification, can be achieved using various alkylating agents. libretexts.org For instance, the classical derivatization method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been adapted for the concurrent measurement of formic acid and carbonyls in air samples. nih.gov The derivatized products can then be readily analyzed by GC or high-performance liquid chromatography (HPLC). colostate.edulibretexts.org

Table 2: Comparison of Innovative Sample Preparation Methods for Formic Acid

| Method | Principle | Advantages | Key Considerations | Source(s) |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs and concentrates formic acid from the sample headspace. | Solvent-free, sensitive, combines extraction and concentration. | Requires optimization of fiber coating, time, and temperature. | nih.gov |

| Derivatization | Chemical conversion of formic acid into a more volatile and less polar derivative (e.g., an ester). | Improves volatility and chromatographic performance for GC analysis; enhances detection. | May require additional sample cleanup steps; completeness of the reaction is crucial. | colostate.edulibretexts.orgnih.gov |

Emerging Applications of Formic Acid in Advanced Chemical and Energy Systems

Formic Acid as a Renewable C1 Feedstock for Organic and Fine Chemical Synthesis

Formic acid is increasingly recognized as a vital and sustainable C1 building block in organic synthesis. researchgate.netvupas.eu As the simplest carboxylic acid, it serves as a versatile and less toxic alternative to other C1 sources like carbon monoxide (CO) or formaldehyde. researchgate.netresearchgate.net Its utility stems from its ability to act as a source for formyl groups, a methylating agent for amines, and a surrogate for CO in carbonylation reactions. researchgate.net

In contemporary research, formic acid is employed in a variety of transition-metal-catalyzed reactions. For example, it can be used for the direct carboxylation of allylic alcohols to produce β,γ-unsaturated carboxylic acids, a process that generates CO in situ under mild conditions, thereby avoiding the handling of high-pressure CO gas. researchgate.net Furthermore, copper-catalyzed protocols have been developed for the reductive methylation of amines using formic acid as the C1 source. researchgate.net This method is particularly significant as it represents an indirect pathway for the utilization of carbon dioxide (CO2), since formic acid can be readily produced from CO2 hydrogenation. researchgate.netrsc.orgresearchgate.net Ruthenium-based catalysts have also shown efficacy in using formic acid as a C1 building block for the synthesis of formaldehyde surrogates like dialkoxymethanes. d-nb.inforesearchgate.net

The diverse applications highlight formic acid's role as an economical and practical reagent in creating complex molecules, aligning with the principles of green chemistry by providing a renewable pathway to valuable chemicals. vupas.euresearchgate.net

Formic Acid as a Liquid Organic Hydrogen Carrier (LOHC)

Formic acid has emerged as a highly promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transportation of hydrogen. stanford.eduresearchgate.netmdpi.com It is a stable, non-toxic, and non-flammable liquid at ambient conditions, which contains 4.4% hydrogen by weight and has a high volumetric hydrogen capacity of 53.4 g/L. stanford.edu The stored hydrogen can be released on demand through a catalytic dehydrogenation reaction, which produces high-purity hydrogen and carbon dioxide. stanford.eduresearchgate.net

HCOOH --(Catalyst)--> H2 + CO2 stanford.edu

A critical aspect of this technology is the development of efficient and selective catalysts that favor the dehydrogenation pathway over the dehydration pathway (HCOOH → H2O + CO), as even trace amounts of CO can poison the platinum-based anodes used in fuel cells. stanford.edu Significant progress has been made in developing both homogeneous and heterogeneous catalysts, often based on noble metals like ruthenium, rhodium, and iridium, that exhibit high activity and selectivity for formic acid dehydrogenation. researchgate.netkaust.edu.saresearchgate.net

The hydrogen generation can be reversed by the hydrogenation of the co-product, CO2, back to formic acid, establishing a carbon-neutral cycle. stanford.eduresearchgate.net This reversibility makes the formic acid LOHC system a key component in a potential hydrogen economy, linking renewable energy sources with hydrogen utilization technologies. researchgate.netmdpi.comh2knowledgecentre.com

Formic Acid for Syngas Storage and Delivery

Beyond its role as a pure hydrogen carrier, formic acid can also serve as a liquid, transportable source for synthesis gas (syngas), a crucial feedstock in the chemical industry composed of a mixture of hydrogen (H2) and carbon monoxide (CO). stanford.eduacs.org The composition of the gas released from formic acid decomposition can be tailored by controlling the reaction conditions and catalyst selection. acs.org

As previously mentioned, the decomposition of formic acid can proceed via two main pathways:

Dehydrogenation: HCOOH → H2 + CO2

Dehydration (Decarbonylation): HCOOH → H2O + CO acs.org

By manipulating these pathways, the H2:CO ratio in the resulting gas stream can be adjusted. Research has shown that by co-feeding formic acid into a steam reforming of methane (SRM) process, the typically high H2:CO ratio of syngas from SRM can be lowered to values between one and three. acs.org This adjustability is highly desirable, as different industrial processes, such as Fischer-Tropsch synthesis or methanol production, require syngas with specific H2:CO ratios. acs.org Therefore, formic acid acts as a convenient and storable liquid carrier for both H2 and CO, providing flexibility for on-demand syngas production. researchgate.net

Formic Acid as a Model Fuel in Electrocatalytic Fuel Cell Research

Formic acid is extensively used as a model fuel in fundamental electrocatalysis studies and in the development of direct formic acid fuel cells (DFAFCs). researchgate.netrsc.orgrsc.org DFAFCs are attractive energy conversion devices due to the high energy density of formic acid, low fuel crossover through the polymer electrolyte membrane, and faster oxidation kinetics compared to methanol. researchgate.netresearchgate.net

The electro-oxidation of formic acid (FAO) at the fuel cell anode is a key reaction that has been studied in depth. It can proceed through two primary pathways on catalyst surfaces like platinum (Pt) and palladium (Pd): researchgate.netmdpi.com

Direct Pathway (Dehydrogenation): HCOOH → CO2 + 2H+ + 2e-

Indirect Pathway (Dehydration): HCOOH → COads + H2O, followed by COads + H2O → CO2 + 2H+ + 2e-

The indirect pathway involves the formation of adsorbed carbon monoxide (COads), which is a strong poison for Pt catalysts and significantly hinders the fuel cell's performance. researchgate.netmdpi.com Palladium and its alloys have shown superior catalytic activity for FAO compared to pure platinum because they predominantly favor the direct dehydrogenation pathway, thus exhibiting higher CO tolerance. researchgate.netmdpi.com Research in this field focuses on designing novel nanocatalysts with tailored geometric and electronic structures to enhance activity, stability, and selectivity for the direct oxidation pathway, thereby improving the efficiency and commercial viability of DFAFCs. rsc.orgresearchgate.net

1,3,4 Trichlorobutan 2 Ol: Research Directions

Synthetic Strategies and Stereoselective Approaches to Chlorinated Butanols

The synthesis of chlorinated butanols like 1,3,4-trichlorobutan-2-ol presents unique challenges due to the need for regioselective and stereoselective introduction of chlorine atoms and the hydroxyl group.

Total Synthesis and Derivatization of 1,3,4-Trichlorobutan-2-ol

The total synthesis of 1,3,4-trichlorobutan-2-ol is not extensively documented in the literature, but plausible synthetic routes can be devised based on established organic chemistry principles. A logical approach would involve the chlorination of a butanol derivative or the construction of the carbon skeleton from smaller chlorinated precursors.

One potential strategy could start from but-3-en-2-ol. The reaction sequence might involve:

Chlorination of the double bond: Treatment with chlorine (Cl₂) would yield a dichlorinated butanol.

Hydroxyl-directed chlorination: Subsequent selective chlorination of one of the methyl or methylene (B1212753) groups, potentially via a radical mechanism, could be challenging but necessary.

Alternatively, an aldol-type condensation of chlorinated aldehydes or ketones could be envisioned to construct the carbon backbone with the required functionalities already in place.

Derivatization of 1,3,4-trichlorobutan-2-ol would primarily involve reactions of its hydroxyl group. Standard reactions for alcohols, such as esterification or etherification, would yield a variety of derivatives. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would produce the corresponding ester.

Approaches to Stereoisomers and Enantioselective Synthesis

1,3,4-Trichlorobutan-2-ol possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective and enantioselective synthetic methods is a key area of research for such molecules.

Approaches to achieve this include:

Chiral pool synthesis: Starting from a readily available chiral precursor.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, an asymmetric reduction of a corresponding ketone, 1,3,4-trichlorobutan-2-one, could provide enantiomerically enriched 1,3,4-trichlorobutan-2-ol.

Diastereoselective reactions: Utilizing substrate control, where the existing stereochemistry in a molecule directs the formation of a new stereocenter.

The synthesis of specific stereoisomers is crucial for applications where biological activity is dependent on the precise three-dimensional arrangement of atoms.

Chemical Reactivity and Mechanistic Investigations of 1,3,4-Trichlorobutan-2-ol

The reactivity of 1,3,4-trichlorobutan-2-ol is governed by the presence of the hydroxyl group and the three chlorine atoms, which can act as leaving groups in substitution and elimination reactions.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms in 1,3,4-trichlorobutan-2-ol are susceptible to nucleophilic substitution. The rate and mechanism (Sₙ1 or Sₙ2) of these reactions would depend on the position of the chlorine atom (primary at C4 vs. secondary at C1 and C3) and the reaction conditions (nucleophile, solvent, temperature).

The hydroxyl group can influence these reactions. It can act as an internal nucleophile, potentially leading to the formation of cyclic ethers (epoxides or oxetanes), or it can be deprotonated to form an alkoxide, which can then participate in intramolecular reactions. The reactivity of alkyl halides in nucleophilic substitution generally follows the order of primary > secondary > tertiary for Sₙ2 reactions and tertiary > secondary > primary for Sₙ1 reactions.

| Position of Chlorine | Expected Substitution Mechanism | Potential Products with Nucleophile (Nu⁻) |

| C1 (secondary) | Sₙ1 or Sₙ2 | 1-Nu-3,4-dichlorobutan-2-ol |

| C3 (secondary) | Sₙ1 or Sₙ2 | 3-Nu-1,4-dichlorobutan-2-ol |

| C4 (primary) | Primarily Sₙ2 | 4-Nu-1,3-dichlorobutan-2-ol |

Elimination Reactions Leading to Unsaturated Chlorinated Compounds